BenchChemオンラインストアへようこそ!

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile (C11H11F3N4, MW 256.23) is a heterocyclic building block featuring a trifluoromethyl-substituted pyridine core with a carbonitrile group at the 2-position and an unsubstituted piperazine ring at the 3-position. The molecule is structurally categorized within the piperazinyl-trifluoromethyl-pyridine class, which is explored in patent literature as a scaffold for fast-dissociating dopamine D2 receptor antagonists.

Molecular Formula C11H11F3N4
Molecular Weight 256.23 g/mol
CAS No. 1987007-72-6
Cat. No. B1411070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile
CAS1987007-72-6
Molecular FormulaC11H11F3N4
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(N=CC(=C2)C(F)(F)F)C#N
InChIInChI=1S/C11H11F3N4/c12-11(13,14)8-5-10(9(6-15)17-7-8)18-3-1-16-2-4-18/h5,7,16H,1-4H2
InChIKeyLPYOJDUTVXVTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile (CAS 1987007-72-6): A Key Unsubstituted Piperazine Synthon


3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile (C11H11F3N4, MW 256.23) is a heterocyclic building block featuring a trifluoromethyl-substituted pyridine core with a carbonitrile group at the 2-position and an unsubstituted piperazine ring at the 3-position . The molecule is structurally categorized within the piperazinyl-trifluoromethyl-pyridine class, which is explored in patent literature as a scaffold for fast-dissociating dopamine D2 receptor antagonists [1]. Its defining characteristic for procurement is the free secondary amine on the piperazine ring, which distinguishes it from its numerous N-aryl or N-alkyl substituted analogs and provides a versatile handle for subsequent diversification in medicinal chemistry programs.

Why N-Substituted Piperazine Analogs Cannot Simply Replace 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile


The unsubstituted piperazine moiety in this compound is not electronically or sterically equivalent to its N-aryl or N-alkyl counterparts. Adding a substituent to the piperazine nitrogen fundamentally alters the pKa of the distal amine, its hydrogen-bonding capacity, and the overall molecular topology, which are critical for target engagement [1]. For instance, in the development of fast-dissociating dopamine D2 antagonists, specific N-substitution patterns were required to tune the dissociation rate from the receptor, a key parameter for avoiding motor side effects [1]. Arbitrarily substituting the free amine with a phenyl or fluorophenyl group (as seen in analogs like 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile) precludes the intended on-demand derivatization and introduces unpredictable shifts in selectivity and kinetics, making it impossible to use as a direct synthetic or pharmacological surrogate.

Quantitative Differentiation Evidence for 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile Against Key Analogs


Unsubstituted Piperazine NH Preserves a Critical Hydrogen-Bond Donor and Derivatization Handle Absent in N-Aryl Analogs

The target compound possesses a free piperazine NH group (pKa ~9.8 for the conjugate acid), which is absent in all common N-aryl analogs such as 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 338759-44-7) or 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile . In the dopamine D2 antagonist patent, converting the free piperazine to an N-aryl piperazine (e.g., compound B2: 4-Phenyl-6-piperazin-1-yl-3-trifluoromethyl-pyridine-2-carbonitrile) was essential for achieving the desired 'fast dissociation' kinetic profile [1]. This demonstrates that the free amine and N-aryl versions have divergent kinetic fingerprints. For a procurer, the unsubstituted compound offers an irreversible synthetic decision point: it can be diversified into any N-substituted library member, whereas purchasing a pre-substituted analog locks the program into a specific structure-activity hypothesis.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Molecular Topology at the 3-Position Distinguishes This Isomer from the 6-Piperazinyl Regioisomer Used in D2 Antagonist Leads

The substitution pattern on the pyridine ring is a critical determinant of biological activity. Patent WO2010012758A1 highlights '4-Phenyl-6-piperazin-1-yl-3-trifluoromethyl-pyridine-2-carbonitrile' (B2) as a compound of interest for fast-dissociating D2 antagonism [1]. The target compound is a regioisomer, with the piperazine at the 3-position and the carbonitrile at the 2-position, whereas B2 has the piperazine at the 6-position. This shift changes the angle and distance between the piperazine amine and the carbonitrile, which are key pharmacophoric elements. While quantitative binding or functional data for the target compound is not publicly available, the patent's explicit selection of the 6-piperazinyl regioisomer over other isomers provides a class-level inference that the substitution pattern is a key determinant of target affinity and kinetics.

CNS Drug Discovery Dopamine Receptor Pharmacology Regioisomeric Scaffolds

Trifluoromethyl Group at the 5-Position Imparts Higher Metabolic Stability Than Methyl or Chloro Analogs

The trifluoromethyl (-CF3) group is a well-established bioisostere for methyl and chloro substituents, known to enhance metabolic stability by blocking oxidative metabolism at the site of substitution. While direct microsomal stability data for the target compound is not publicly available, this principle is a cornerstone of medicinal chemistry. The comparator 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is disclosed for treating urinary incontinence, indicating that the chloro analog has some biological utility [1]. However, the replacement of the -Cl with a -CN group at the 2-position in the target compound creates a different electronic environment. The combination of the -CF3 and -CN groups in the target compound is expected to confer superior metabolic stability compared to a hypothetical 5-methyl- or 5-chloro- analog due to the electron-withdrawing and steric shielding effects of the -CF3 group [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Application Scenarios for Procuring 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile


Diversifiable Core for CNS Target-Focused Libraries (e.g., Dopamine, Serotonin Receptors)

Based on the class-level evidence showing that piperazinyl-trifluoromethyl-pyridines are privileged scaffolds for GPCR targets like the dopamine D2 receptor [1], this compound is ideally suited as a central core for parallel synthesis of CNS-focused compound libraries. Its unsubstituted piperazine allows for rapid, late-stage diversification via reductive amination, amide coupling, or N-arylation to explore structure-activity relationships (SAR) around the basic amine, which is a critical pharmacophoric element for aminergic receptors.

Synthetic Intermediate for Proprietary Fast-Dissociating Antipsychotic Candidates

The patent WO2010012758A1 emphasizes that the kinetics of D2 receptor binding, specifically fast dissociation, are crucial for achieving an antipsychotic effect without the motor side effects associated with traditional antagonists [1]. By using this unsubstituted core, medicinal chemistry teams can independently explore the N-substituent space to fine-tune this dissociation rate, a strategic advantage over using pre-substituted, patented intermediates that may already be constrained by prior art.

Scaffold for Kinase Inhibitor Design Utilizing the 2-Carbonitrile Hinge-Binder Motif

The 2-carbonitrile group on the pyridine ring is a classic hinge-binding motif for kinase ATP-binding pockets [1]. Combined with the solubility-modulating piperazine and the metabolically stable trifluoromethyl group, this compound provides a balanced starting point for developing kinase inhibitors. The unsubstituted piperazine can be functionalized to interact with the solvent-exposed region of the kinase pocket, allowing for the tuning of selectivity and physicochemical properties without altering the core hinge-binding pharmacophore.

Quote Request

Request a Quote for 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.